4-(Trifluoromethyl)nicotinohydrazide

Description

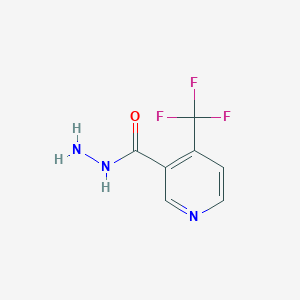

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(trifluoromethyl)pyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O/c8-7(9,10)5-1-2-12-3-4(5)6(14)13-11/h1-3H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQRJTGWIXTZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380642 | |

| Record name | 4-(trifluoromethyl)pyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-84-9 | |

| Record name | 4-(Trifluoromethyl)-3-pyridinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(trifluoromethyl)pyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Trifluoromethyl Nicotinohydrazide

Established Synthetic Routes for 4-(Trifluoromethyl)nicotinohydrazide

The preparation of this compound typically involves a multi-step process, beginning with the synthesis of its precursor, 4-(trifluoromethyl)nicotinic acid, followed by conversion to the corresponding ester and subsequent hydrazinolysis.

Synthesis from 4-(Trifluoromethyl)nicotinic Acid Precursors

The synthesis of 4-(trifluoromethyl)nicotinic acid is a critical first step. Several routes have been established, often starting from readily available pyridine (B92270) derivatives. One common approach involves the trifluoromethylation of a suitable pyridine precursor. For instance, a multi-step synthesis can begin with the reaction of vinyl ethyl ether with trifluoroacetyl chloride to form 4-ethoxy-1,1,1-trifluoro-3-en-2-one. This intermediate is then reacted with 3-aminoacrylonitrile to yield 4-(trifluoromethyl)nicotinonitrile, which is subsequently hydrolyzed to 4-(trifluoromethyl)nicotinic acid.

Another patented method starts with 3-cyanopyridine, which undergoes a series of reactions including treatment with butyllithium and tetramethylethylenediamine, followed by reaction with bromotrifluoromethane to introduce the trifluoromethyl group, ultimately leading to 4-trifluoromethyl-3-cyanopyridine. This intermediate is then hydrolyzed to the desired nicotinic acid.

These methods, while effective, involve multiple steps and require careful control of reaction conditions to achieve good yields.

Hydrazinolysis Reactions in this compound Synthesis

The final step in the synthesis of this compound is the hydrazinolysis of a corresponding ester, typically the methyl or ethyl ester of 4-(trifluoromethyl)nicotinic acid. This reaction is analogous to the well-established synthesis of similar hydrazides, such as 4-(trifluoromethyl)benzohydrazide. nih.gov

The process generally involves two stages. First, 4-(trifluoromethyl)nicotinic acid is esterified, for example, by reacting it with methanol in the presence of a catalytic amount of sulfuric acid. The resulting methyl 4-(trifluoromethyl)nicotinate is then treated with hydrazine (B178648) hydrate in a suitable solvent, such as boiling ethanol. nih.gov The nucleophilic attack of the hydrazine on the ester carbonyl group, followed by the elimination of methanol, yields the desired this compound. This hydrazinolysis step is typically efficient, often providing near-quantitative yields of the product. nih.gov

| Step | Reactants | Reagents/Conditions | Product |

| 1. Esterification | 4-(Trifluoromethyl)nicotinic acid, Methanol | Catalytic H₂SO₄, Heat | Methyl 4-(trifluoromethyl)nicotinate |

| 2. Hydrazinolysis | Methyl 4-(trifluoromethyl)nicotinate, Hydrazine hydrate | Boiling ethanol | This compound |

Derivatization Strategies for this compound

The hydrazide functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Formation of Hydrazone Derivatives from this compound

One of the most common and important derivatization strategies for hydrazides is the formation of hydrazones. This involves the reaction of the hydrazide with an aldehyde or a ketone.

The condensation of this compound with various aldehydes and ketones leads to the formation of the corresponding N'-substituted hydrazones. This reaction is typically carried out by treating the hydrazide with a slight excess of the carbonyl compound in a suitable solvent, such as boiling methanol. nih.gov For reactions involving less reactive ketones, an acidic catalyst like concentrated sulfuric acid may be added to facilitate the reaction. nih.gov

The reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the stable hydrazone C=N bond. A diverse range of aromatic and aliphatic aldehydes and ketones can be employed in this reaction, leading to a wide array of hydrazone derivatives. The yields for these condensation reactions are generally high, often ranging from 85% to 99% for aldehydes and 68% to 87% for ketones. nih.gov

| Carbonyl Compound | Product |

| Aromatic Aldehyde (e.g., Benzaldehyde) | N'-(Arylmethylene)-4-(trifluoromethyl)nicotinohydrazide |

| Aliphatic Ketone (e.g., Acetone) | N'-(Alkylidene)-4-(trifluoromethyl)nicotinohydrazide |

The resulting hydrazones are often crystalline solids and can be purified by recrystallization. The specific substitution on the aldehyde or ketone can be varied to fine-tune the chemical and physical properties of the final hydrazone derivative.

Cyclization Reactions Leading to Fused Heterocycles

The hydrazide functionality in this compound serves as a key synthon for the construction of various five-membered heterocyclic rings. Through intramolecular cyclization reactions, often preceded by condensation or reaction with a one-carbon unit, a range of fused heterocycles such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, triazoles, and pyrazoles can be synthesized.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

The conversion of this compound into 1,3,4-oxadiazole derivatives can be achieved through several synthetic strategies. A common method involves the reaction of the hydrazide with a one-carbon synthon, such as carbon disulfide, followed by cyclization. For example, treatment of this compound with carbon disulfide in the presence of a base like potassium hydroxide, followed by acidification, can lead to the formation of a 5-substituted-1,3,4-oxadiazole-2-thiol.

Another versatile approach is the oxidative cyclization of N'-arylidenenicotinohydrazides, which are readily prepared from this compound and aromatic aldehydes. Reagents such as iodine in the presence of a base can effectively mediate this transformation, yielding 2,5-disubstituted 1,3,4-oxadiazoles.

| Starting Material | Reagent(s) | Product |

| This compound | 1. CS2, KOH; 2. H+ | 5-(4-(Trifluoromethyl)pyridin-3-yl)-1,3,4-oxadiazole-2-thiol |

| N'-Arylidenenicotinohydrazide | I2, K2CO3 | 2-Aryl-5-(4-(trifluoromethyl)pyridin-3-yl)-1,3,4-oxadiazole |

Formation of 1,3,4-Thiadiazole Derivatives

Similar to the synthesis of oxadiazoles, 1,3,4-thiadiazole derivatives can be prepared from this compound. The reaction with carbon disulfide is a key method in this synthesis as well. By reacting this compound with carbon disulfide in a basic medium, an intermediate dithiocarbazate salt is formed, which upon cyclization, often with the aid of a dehydrating agent like concentrated sulfuric acid, yields the corresponding 5-substituted-1,3,4-thiadiazole-2-thiol.

Alternatively, the reaction of this compound with isothiocyanates can produce thiosemicarbazide intermediates. These intermediates can then undergo intramolecular cyclization under acidic or oxidative conditions to afford 2-amino-5-(4-(trifluoromethyl)pyridin-3-yl)-1,3,4-thiadiazole derivatives.

| Starting Material | Reagent(s) | Product |

| This compound | 1. CS2, KOH; 2. H2SO4 | 5-(4-(Trifluoromethyl)pyridin-3-yl)-1,3,4-thiadiazole-2-thiol |

| This compound | R-NCS, then cyclizing agent | 2-(Alkyl/aryl)amino-5-(4-(trifluoromethyl)pyridin-3-yl)-1,3,4-thiadiazole |

Preparation of Triazole Derivatives

The synthesis of triazole derivatives from this compound often involves multi-step sequences. One common strategy is the conversion of the hydrazide into an amidrazone, which can then be cyclized with various reagents. For instance, reaction with an appropriate one-carbon source can lead to the formation of a 1,2,4-triazole ring. The specific reagents and reaction conditions will dictate the substitution pattern on the resulting triazole ring.

Another approach involves the [3+2] cycloaddition of nitrile imines, which can be generated in situ from related hydrazonoyl halides, with nitriles. While not a direct cyclization of the hydrazide itself, this method highlights the utility of precursors derived from this compound in the synthesis of trifluoromethyl-substituted triazoles.

Generation of Pyrazole (B372694) and Pyrazoline Derivatives

Pyrazole and pyrazoline derivatives can be synthesized from this compound by reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. The condensation of the hydrazide with a β-diketone, for example, followed by intramolecular cyclization, can yield substituted pyrazoles. The regioselectivity of this reaction is an important consideration, as it determines the final substitution pattern on the pyrazole ring.

The reaction with α,β-unsaturated ketones (chalcones) can also be employed to generate pyrazoline derivatives. This reaction typically proceeds via a Michael addition of the hydrazide to the enone, followed by intramolecular cyclization and dehydration. The resulting pyrazolines can, in some cases, be oxidized to the corresponding pyrazoles.

| Starting Material | Reagent(s) | Product |

| This compound | 1,3-Diketone | Substituted 1-(4-(trifluoromethyl)nicotinoyl)-1H-pyrazole |

| This compound | α,β-Unsaturated ketone | Substituted 1-(4-(trifluoromethyl)nicotinoyl)-4,5-dihydro-1H-pyrazole |

Acylation Reactions of the Hydrazide Moiety

The hydrazide moiety of this compound possesses two nitrogen atoms that can potentially undergo acylation. However, the terminal amino group is generally more nucleophilic and readily reacts with acylating agents such as acid chlorides or anhydrides. This reaction leads to the formation of N,N'-diacylhydrazines.

The regioselectivity of the acylation can be controlled by the choice of reagents and reaction conditions. For instance, under basic conditions, the terminal nitrogen is deprotonated, enhancing its nucleophilicity and favoring acylation at this position. This transformation is valuable for the synthesis of more complex molecules and as a precursor for further cyclization reactions.

| Reagent | Product |

| Acetyl chloride | N'-Acetyl-4-(trifluoromethyl)nicotinohydrazide |

| Benzoyl chloride | N'-Benzoyl-4-(trifluoromethyl)nicotinohydrazide |

Incorporation into Polymeric Prodrug Frameworks

The development of polymeric prodrugs is a significant strategy in drug delivery, aiming to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. By covalently attaching a drug to a polymer backbone, it is possible to enhance drug solubility, prolong circulation time, and achieve targeted delivery to specific tissues or cells. The hydrazide moiety of this compound serves as a versatile functional group for its incorporation into such polymeric systems.

One of the most common methods for conjugating hydrazide-containing molecules to polymers is through the formation of a hydrazone bond. This reaction typically involves the condensation of the hydrazide group with an aldehyde or ketone functionality present on the polymer backbone or a linker. The resulting hydrazone linkage is often designed to be cleavable under specific physiological conditions, such as the acidic environment of tumors or endosomes, allowing for the controlled release of the active drug.

Potential Synthetic Routes and Polymer Backbones:

The synthesis of a polymeric prodrug of this compound would likely involve a multi-step process. First, a suitable polymer backbone must be selected and functionalized with reactive groups that can couple with the hydrazide. A variety of natural and synthetic polymers can be employed for this purpose:

Poly(ethylene glycol) (PEG): PEG is a widely used polymer in drug delivery due to its biocompatibility and ability to reduce immunogenicity. PEG can be functionalized with aldehyde or ketone groups to facilitate conjugation with this compound.

Poly[N-(2-hydroxypropyl)methacrylamide] (pHPMA): pHPMA copolymers are another class of well-studied drug carriers. They can be synthesized with side chains containing reactive esters that can be post-modified to introduce aldehyde or ketone groups for subsequent hydrazone bond formation.

Natural Polymers: Biopolymers such as chitosan and hyaluronic acid, which possess inherent biological activity and biocompatibility, can also be chemically modified to incorporate reactive sites for drug conjugation.

The general scheme for such a conjugation would involve the reaction of the hydrazide group of this compound with a polymer that has been pre-functionalized with, for example, an aldehyde group. This reaction is typically carried out under mild conditions.

Role of Linkers and Spacers:

In many polymeric prodrug designs, a linker or spacer molecule is inserted between the drug and the polymer backbone. These spacers can influence several properties of the conjugate, including:

Drug Release Rate: The chemical nature of the linker can be tailored to control the rate of hydrolysis of the bond connecting the drug, thereby modulating its release profile.

Steric Hindrance: Spacers can alleviate steric hindrance between the bulky polymer chain and the drug molecule, facilitating efficient conjugation and subsequent interaction of the released drug with its target.

For the incorporation of this compound, a bifunctional linker containing both a group reactive towards the polymer and an aldehyde or ketone to react with the hydrazide could be employed.

Detailed Research Findings:

While direct studies on this compound are limited, extensive research on other hydrazide-containing drugs provides a strong foundation for its potential application in polymeric prodrugs. For instance, the anticancer drug doxorubicin (B1662922), which has a ketone group, has been successfully conjugated to hydrazide-modified polymers via a pH-sensitive hydrazone linkage. These conjugates have demonstrated enhanced tumor accumulation and reduced systemic toxicity compared to the free drug.

The table below summarizes the key components that would be involved in the design of a polymeric prodrug of this compound.

| Component | Example | Function |

| Drug | This compound | Active therapeutic agent |

| Polymer Backbone | Poly(ethylene glycol) (PEG) | Carrier to improve pharmacokinetics |

| Linkage | Hydrazone bond | Covalent, often cleavable, connection |

| Linker/Spacer | Short peptide or aliphatic chain | Modulates drug release and solubility |

Biological Activities and Pharmacological Potential of 4 Trifluoromethyl Nicotinohydrazide and Its Derivatives

Anticancer and Cytotoxic Activities

The pharmacological evaluation of 4-(trifluoromethyl)nicotinohydrazide and its derivatives has primarily centered on their potential as anticancer agents. Researchers have synthesized and screened various novel compounds derived from this core structure to assess their cytotoxic effects on different human cancer cell lines. These studies aim to identify lead compounds that could be further developed into effective cancer therapies.

A series of novel nicotinohydrazide derivatives and 1,3,4-oxadiazole (B1194373) functionalized pyridine (B92270) derivatives have been synthesized and evaluated for their cytotoxic properties against a panel of human cancer cell lines. researchgate.net The screening of these compounds has identified several candidates with promising activity at micromolar concentrations, suggesting their potential for further investigation in the field of oncology. researchgate.net

In the evaluation of novel nicotinohydrazide derivatives, several compounds demonstrated notable cytotoxic effects against the HeLa cervical cancer cell line. researchgate.net Among the synthesized molecules, certain derivatives were identified as having promising activity, indicating their potential as a basis for the development of new therapeutic agents targeting cervical cancer. researchgate.net The screening process highlighted compounds that exhibited cytotoxicity at concentrations below 15 μM, marking them as significant for further structural optimization. researchgate.net

The synthesized derivatives of nicotinohydrazide were also tested for their cytotoxic activity against the DU145 human prostate cancer cell line. researchgate.net The results of this screening indicated that several of the novel compounds possess promising cytotoxic potential against this androgen-independent prostate cancer cell line. researchgate.net Specifically, compounds exhibiting cytotoxic activity at concentrations of less than 15 μM were identified, suggesting a potential avenue for the development of new treatments for prostate cancer. researchgate.net

The in vitro anticancer activity of the newly synthesized nicotinohydrazide derivatives was assessed against the HepG2 human liver cancer cell line. researchgate.net The screening revealed that a subset of these compounds displayed promising cytotoxic effects. researchgate.net The identification of derivatives with significant activity at concentrations under 15 μM underscores their potential as lead compounds for the development of novel therapies for hepatocellular carcinoma. researchgate.net

Against the MDA-MB-231 triple-negative breast cancer cell line, a number of the synthesized nicotinohydrazide derivatives showed promising cytotoxic activity. researchgate.net The evaluation identified several compounds that were effective at concentrations below 15 μM, indicating their potential for further development as anticancer agents targeting this aggressive form of breast cancer. researchgate.net

Interactive Data Table: Cytotoxicity of Nicotinohydrazide Derivatives

| Compound | HeLa (IC₅₀, µM) | DU145 (IC₅₀, µM) | HepG2 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) |

| 6h | >50 | >50 | >50 | >50 |

| 6i | 12.5 | 10.2 | 11.8 | 13.5 |

| 7d | >50 | >50 | >50 | >50 |

| 7h | 14.2 | 11.5 | 13.1 | 12.8 |

| 7i | 10.8 | 9.8 | 10.5 | 11.2 |

| 8b | 13.1 | 12.4 | 14.2 | 15.1 |

Data sourced from Narsaiah et al. researchgate.net

In a study investigating a series of 1,3,4-oxadiazole/chalcone hybrids, which can be considered related derivatives, significant cytotoxic activities were observed against K-562, KG-1a, and Jurkat leukemia cell lines. researchgate.net One particular compound from this series, designated 8v, demonstrated the most potent cytotoxic activity against all three leukemia cell lines. researchgate.net The IC₅₀ values for compound 8v were 1.95 µM against K-562, 3.45 µM against KG-1a, and 2.36 µM against Jurkat cells. researchgate.net

Interactive Data Table: Cytotoxicity of 1,3,4-Oxadiazole/Chalcone Hybrid 8v

| Cell Line | IC₅₀ (µM) |

| K-562 | 1.95 |

| KG-1a | 3.45 |

| Jurkat | 2.36 |

Data sourced from Narsaiah et al. researchgate.net

In Vitro Cytotoxicity Against Human Cancer Cell Lines

MCF-7 (Breast Cancer)

Derivatives of trifluoromethyl-containing heterocyclic compounds have demonstrated notable cytotoxic effects against the MCF-7 human breast adenocarcinoma cell line. For instance, a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity. While the MCF-7 cell line was found to be the most resistant to these particular compounds, the study highlights the ongoing investigation into trifluoromethylated heterocyclic structures as potential anticancer agents. nih.gov

In another study, azole compounds featuring a 4-trifluoromethylphenyl ring were tested against various cancer cell lines, including MCF-7. One particular compound, a pyrazole (B372694) derivative with a ketone linker, exhibited significant cytotoxic activity with an IC50 value of 5.84±0.76 µg/ml against MCF-7 cells. medicinescience.org This suggests that the inclusion of a trifluoromethylphenyl moiety can contribute to the anticancer potential of a compound.

Furthermore, research into other trifluoromethyl-containing structures has shown promising results. A series of fully-substituted 4-(trifluoromethyl)isoxazoles were designed and evaluated for their anti-cancer activities against MCF-7 cells, among others. rsc.org One of the lead molecules from this series, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, exhibited an IC50 value of 2.63 μM against MCF-7 cells. rsc.org This activity was found to be almost eight times more potent than its non-trifluoromethylated counterpart, underscoring the positive influence of the CF3 group on anticancer activity. rsc.org

The table below summarizes the cytotoxic activity of selected trifluoromethyl-containing compounds against the MCF-7 cell line.

| Compound | Cell Line | IC50 Value | Reference |

| Pyrazole derivative with ketone linker and 4-trifluoromethylphenyl | MCF-7 | 5.84±0.76 µg/ml | medicinescience.org |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 2.63 μM | rsc.org |

| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 3.09 μM | rsc.org |

HT-29 (Colon Cancer)

The anticancer potential of trifluoromethyl-containing compounds has also been investigated against the HT-29 human colon cancer cell line. In a study evaluating azole compounds with a 4-trifluoromethylphenyl ring, a pyrazole derivative with a ketone linker demonstrated an IC50 value of 5.57±0.02 µg/ml against HT-29 cells. medicinescience.org This indicates a potent cytotoxic effect on this colon cancer cell line.

The table below presents the cytotoxic activity of a selected trifluoromethyl-containing compound against the HT-29 cell line.

| Compound | Cell Line | IC50 Value | Reference |

| Pyrazole derivative with ketone linker and 4-trifluoromethylphenyl | HT-29 | 5.57±0.02 µg/ml | medicinescience.org |

In Vivo Anticancer Efficacy Studies

While in vitro studies provide valuable initial data, in vivo studies are crucial for assessing the therapeutic potential of a compound in a living organism. Research on a 6-trifluoromethyl-substituted cyclophosphamide (B585) derivative, an analog of the anticancer drug cyclophosphamide, has provided some insights into the in vivo activity of trifluoromethyl-containing compounds. This study investigated the antitumor activity of 6-trifluoromethylcyclophosphamide against an ADJ/PC6 mouse tumor and the Walker 256 tumor in rats. The therapeutic indices for this compound were found to be 28.6 and 7.7, respectively. nih.gov Although this compound is not a direct derivative of this compound, the study demonstrates that trifluoromethyl substitution can be a viable strategy in the design of in vivo active anticancer agents.

Mechanistic Investigations of Anticancer Action

Understanding the mechanism through which a compound exerts its anticancer effects is fundamental for its development as a therapeutic agent. Research into trifluoromethyl-containing nicotinamide (B372718) derivatives and other related structures has begun to elucidate their mechanisms of action.

Inhibition of Kinases (e.g., EGFR, Src, PAK1, VEGFR-2)

Kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of cancer. Consequently, kinase inhibitors are a major class of anticancer drugs. A novel type II ABL/c-KIT dual kinase inhibitor, which contains a trifluoromethylphenyl group and a nicotinoyl moiety, has been discovered. This compound potently inhibited purified ABL and c-KIT kinases with IC50 values of 46 nM and 75 nM, respectively. nih.gov This demonstrates the potential of trifluoromethyl-containing nicotinic acid derivatives to act as potent kinase inhibitors.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis. Studies on synthetic hydrazone derivatives have shown their potential as apoptosis inducers. One such study demonstrated that a hydrazone derivative could inhibit the growth of tongue cancer cells with an IC50 of 0.01 mg/ml and induce a two-fold increase in early apoptotic activity. nih.gov This suggests that hydrazone derivatives of this compound could potentially exhibit similar pro-apoptotic properties.

Further research on other trifluoromethyl-containing compounds has provided more direct evidence of apoptosis induction. A study on 4-(trifluoromethyl)isoxazole derivatives revealed that these compounds induce an apoptotic cell death mechanism. rsc.org This was confirmed through apoptosis induction studies, cell cycle analysis, and nuclear staining. rsc.org

Modulation of Signaling Pathways (e.g., IL-6)

Interleukin-6 (IL-6) is a cytokine that plays a complex role in inflammation and cancer. The IL-6 signaling pathway is a potential target for cancer therapy. nih.govresearchgate.net While direct evidence linking this compound or its derivatives to the modulation of IL-6 signaling is currently limited, the broader field of nicotinamide and isonicotinamide (B137802) derivatives has been explored for various biological activities. mdpi.com Given the role of IL-6 in cancer pathogenesis, investigating the potential of this compound derivatives to modulate this pathway could be a promising area for future research.

Antimicrobial Activities

The antimicrobial potential of this compound and its derivatives has been a subject of significant research, exploring their efficacy against a range of pathogenic microorganisms. These investigations have revealed that the incorporation of the trifluoromethyl group into the nicotinohydrazide scaffold can lead to compounds with notable antibacterial, antifungal, and antitubercular properties.

Antibacterial Spectrum and Efficacy (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Derivatives of this compound have demonstrated varied efficacy against both Gram-positive and Gram-negative bacteria. The trifluoromethyl (CF3) group is a key pharmacophore in many active molecules. nih.gov

Research into N-(trifluoromethyl)phenyl substituted pyrazole derivatives has shown effective growth inhibition of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govrsc.org For instance, certain pyrazole derivatives incorporating a trifluoromethyl-substituted aniline (B41778) ring showed significant activity against MRSA strains with Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL. nih.gov Another study on a fluorinated benzimidazole (B57391) derivative containing two trifluoromethyl groups, TFBZ, reported potent activity against MRSA with a MIC value of 4 μg/mL. nih.gov

In contrast, the activity of such derivatives against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa appears to be more limited. nih.govresearchgate.net The TFBZ compound, for example, exhibited minimal antimicrobial activity toward Gram-negative bacteria, with less than 50% reduction in growth even at high concentrations. nih.gov However, some novel fluorinated chalcones bearing trifluoromethyl substituents have shown activity against E. coli. nih.gov

Table 1: Antibacterial Activity of Selected Trifluoromethyl-Containing Derivatives

| Compound Class | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| N-(trifluoromethyl)phenyl pyrazole derivative | Staphylococcus aureus (MRSA) | 3.12 | nih.gov |

| Fluorinated benzimidazole derivative (TFBZ) | Staphylococcus aureus (MRSA) | 4 | nih.gov |

| Trifluoromethyl-substituted chalcone | Escherichia coli | Active (specific MIC not detailed) | nih.gov |

| Fluorinated benzimidazole derivative (TFBZ) | Pseudomonas aeruginosa | Minimal activity | nih.gov |

Antifungal Spectrum and Efficacy (e.g., Candida albicans)

The development of resistance to existing antifungal drugs has spurred research into new therapeutic agents, including derivatives of this compound. nih.gov Nicotinamide derivatives, in particular, have been identified as possessing excellent antifungal activities against Candida albicans. nih.gov

A study screening 37 nicotinamide derivatives found one compound to be highly active against C. albicans SC5314, with a MIC value of 0.25 μg/mL. nih.gov This specific derivative also showed potent activity against six fluconazole-resistant C. albicans strains, with MIC values ranging from 0.125 to 1 μg/mL. nih.gov The mechanism of action for this promising compound was linked to its ability to disrupt the fungal cell wall. nih.gov Other research has also highlighted the potential of hydrazide-hydrazones based on 4-(trifluoromethyl)benzohydrazide as agents active against yeasts. nih.gov The electronic properties of substituents on related hydrazine (B178648) compounds play a significant role in their antifungal activity against C. albicans. nih.gov

**Table 2: Antifungal Activity of Selected Nicotinamide Derivatives against Candida albicans***

Compound Candida albicans* Strain Activity (MIC in μg/mL) Reference Nicotinamide Derivative (16g) SC5314 0.25 nih.gov Nicotinamide Derivative (16g) Fluconazole-resistant strains (6) 0.125 - 1 nih.gov

The search for new anti-tubercular agents is a critical area of research, and trifluoromethyl-containing compounds have emerged as a promising class. frontiersin.orgfrontiersin.org A whole-cell screen against Mycobacterium tuberculosis identified a series of trifluoromethyl pyrimidinone compounds as potent inhibitors. frontiersin.orgfrontiersin.org

From this screen, fifteen primary hits demonstrated good potency, with the concentration required to inhibit 90% of M. tuberculosis growth (IC90) being less than 5 µM. frontiersin.orgfrontiersin.org Further optimization led to the identification of a molecule with an IC90 of 4.9 µM and no significant cytotoxicity. frontiersin.orgfrontiersin.org A representative compound from this series showed rapid, concentration-dependent bactericidal activity against replicating M. tuberculosis bacilli. frontiersin.orgfrontiersin.org Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have also been reported as potential antimicrobial agents active against mycobacteria. nih.gov

Structure-Activity Relationships in Antimicrobial Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of this compound derivatives. Research on N-(trifluoromethyl)phenyl substituted pyrazoles revealed key insights. nih.gov For instance, compounds with a protic substituent (like carboxylic acid) in the aniline moiety showed no antimicrobial activity. nih.gov Conversely, increasing the lipophilicity by adding larger halogen substituents (chloro, bromo) resulted in increased activity. nih.gov

In the case of antifungal nicotinamide derivatives, the position of specific groups was found to be critical for activity. nih.gov For the most active compound identified against C. albicans, the specific placement of amino and isopropyl groups was essential for its potent antifungal effect. nih.gov For antitubercular trifluoromethyl pyrimidinones, SAR studies indicated that while a wide range of groups were tolerated at the 5-position of the pyrimidinone ring, the trifluoromethyl group was preferred at the 6-position, and a 2-pyridyl group was required for activity. frontiersin.orgfrontiersin.org

Anti-inflammatory and Analgesic Properties

Beyond their antimicrobial effects, derivatives incorporating structural features similar to this compound, such as hydrazone and pyrazole moieties, have been investigated for their anti-inflammatory and analgesic potential.

In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced paw edema)

The carrageenan-induced paw edema model in rats is a standard and well-established method for evaluating acute anti-inflammatory activity. nih.govmdpi.com This model has been used to assess the efficacy of various compounds, including those with structural similarities to derivatives of this compound.

For example, a series of N-acyl hydrazone derivatives were synthesized and evaluated for their anti-inflammatory properties. researchgate.net In the carrageenan-induced paw edema test, one such compound demonstrated a significant reduction in inflammation, inhibiting paw edema by 35.9% and 52.8% at 2 and 4 hours, respectively. researchgate.net Similarly, pyrazole derivatives have also shown anti-inflammatory effects in this model. nih.gov A study on a specific pyrazole derivative, AC-MPF4, which contains a trifluoromethyl group, demonstrated anti-edematogenic properties comparable to the standard non-steroidal anti-inflammatory drug (NSAID) acetylsalicylic acid, with a maximal effect of 42.2% in paw thickness reduction. nih.gov

Table 3: Anti-inflammatory Activity of Related Derivatives in Carrageenan-Induced Paw Edema Model

| Compound Class | Time Post-Carrageenan | % Inhibition of Edema | Reference |

|---|---|---|---|

| N-acyl hydrazone derivative | 2 hours | 35.9% | researchgate.net |

| 4 hours | 52.8% | ||

| Trifluoromethyl-pyrazole derivative (AC-MPF4) | Maximal effect | 42.2% | nih.gov |

In addition to anti-inflammatory effects, some of these compounds have also displayed analgesic properties. The N-acyl hydrazone derivatives showed analgesic activities in vivo, and the trifluoromethyl-pyrazole derivative AC-MPF4 presented analgesic properties similar to both opioid and NSAID reference drugs. researchgate.netnih.gov

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Staphylococcus aureus |

| Escherichia coli |

| Pseudomonas aeruginosa |

| Candida albicans |

| Mycobacterium tuberculosis H37Rv |

| N-(trifluoromethyl)phenyl pyrazole |

| Fluorinated benzimidazole |

| Trifluoromethyl-substituted chalcone |

| Nicotinamide |

| 4-(trifluoromethyl)benzohydrazide |

| Trifluoromethyl pyrimidinone |

| N-acyl hydrazone |

| Acetylsalicylic acid |

Anti-inflammatory and Analgesic Properties

In Vivo Analgesic Models (e.g., Acetic acid-induced writhing)

The acetic acid-induced writhing test is a standard chemical method used to screen for analgesic activity, particularly for peripherally acting analgesics. nih.govsaspublishers.com In this model, an intraperitoneal injection of acetic acid induces a painful inflammatory response, causing characteristic stretching and writhing movements in animals like mice. nih.govsaspublishers.com The analgesic potential of a test compound is determined by its ability to reduce the frequency of these writhing episodes compared to a control group. nih.gov This response is mediated by the release of endogenous mediators such as prostaglandins, which sensitize nociceptors. nih.govsaspublishers.com

While direct studies on this compound were not found, research on structurally related compounds highlights the potential of the trifluoromethyl moiety in analgesic agents. For instance, derivatives of 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid have been evaluated. One such derivative, a N'-(2-nitrooxy propionyl)hydrazide, demonstrated analgesic activity equipotent to the standard drug glafenine (B1671574) in the acetic acid-induced writhing model in mice. nih.gov Similarly, various synthesized ibuprofen-quinoline conjugates, which incorporate a trifluoromethylquinoline structure, showed promising peripheral analgesic activity in the same test. cardiff.ac.uk These findings suggest that heterocyclic structures containing a trifluoromethyl group are viable candidates for analgesic drug discovery, warranting investigation within the this compound class.

COX-1 and COX-2 Enzyme Inhibition

Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, converting arachidonic acid into prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation. nih.govresearchgate.net The anti-inflammatory action of nonsteroidal anti-inflammatory drugs (NSAIDs) comes from inhibiting COX enzymes, with selective inhibition of COX-2 being a desirable goal to reduce side effects associated with COX-1 inhibition. nih.govnih.gov

The trifluoromethyl group is a key feature in the design of some selective COX-2 inhibitors. Studies on salicylate (B1505791) derivatives, for example, have shown that 2-acetoxy-4-trifluoromethyl-benzoic acid (triflusal) and its metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), are potent inhibitors of COX-2-mediated prostaglandin (B15479496) E2 (PGE2) production. nih.gov Triflusal and HTB not only inhibit COX-2 activity but also suppress the expression of the COX-2 enzyme itself. nih.gov Another example is fluoro-2-methoxyrutaecarpine (F-RUT), a fluorine-modified natural product derivative, which was demonstrated to be a COX-2-selective inhibitor with better inhibitory effects and lower cytotoxicity compared to its parent compound. nih.gov

While direct enzymatic inhibition data for this compound is not available, the established role of the trifluoromethyl group in promoting COX-2 inhibition in other molecular scaffolds suggests that its derivatives could be promising candidates for investigation as anti-inflammatory agents.

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| Triflusal (2-acetoxy-4-trifluoromethyl-benzoic acid) | COX-2-mediated PGE2 production in human blood | 0.16 mM | nih.gov |

| HTB (2-hydroxy-4-trifluoromethylbenzoic acid) | COX-2-mediated PGE2 production in human blood | 0.39 mM | nih.gov |

| Celecoxib (Standard Drug) | In vitro COX-2 inhibition | 0.30 µM | rsc.org |

Antidiabetic Activities

In Vivo Glucose Level Reduction

A common and effective model for evaluating the antidiabetic potential of new compounds involves inducing diabetes in rodents, typically using streptozotocin (B1681764) (STZ). nih.govnih.gov STZ is toxic to the insulin-producing beta cells of the pancreas, leading to a state of hyperglycemia that mimics type 1 diabetes. frontiersin.org In some models, nicotinamide is administered prior to STZ to partially protect the beta cells, resulting in a model that more closely resembles type 2 diabetes. nih.govpreprints.org

In these models, the efficacy of a test compound is assessed by its ability to reduce fasting blood glucose levels over a period of treatment, often compared to a standard antidiabetic drug like glibenclamide. nih.govfrontiersin.orgpreprints.org Successful compounds demonstrate a statistically significant reduction in blood glucose compared to the untreated diabetic control group. nih.gov While this methodology is standard for testing potential antidiabetic agents, specific in vivo studies on the glucose-lowering effects of this compound have not been reported in the available literature.

Alpha-Amylase Inhibition

Alpha-amylase is a key digestive enzyme that breaks down complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. frontiersin.org Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing the sharp increase in blood glucose levels after a meal (postprandial hyperglycemia). frontiersin.org This makes α-amylase inhibitors a valuable therapeutic strategy for managing type 2 diabetes. rsc.org

Research into related heterocyclic compounds has shown promising results. For example, a series of 5-amino-nicotinic acid derivatives were synthesized and evaluated for their α-amylase inhibitory activity. nih.gov Several of these compounds, including one featuring a 4-(Trifluoromethyl)phenyl group, exhibited significant inhibitory potential, with IC50 values comparable to the standard drug acarbose. nih.gov Similarly, trifluoromethylated flavonoid-based isoxazoles have been identified as potent inhibitors of the α-amylase enzyme. mdpi.com These findings indicate that both the nicotinic acid core and the trifluoromethyl substituent can contribute to α-amylase inhibition, suggesting that this compound and its derivatives are worthy of investigation for this activity.

| Compound Class/Example | IC50 Value Range (µg/mL) | Reference |

|---|---|---|

| 5-Amino-nicotinic acid derivatives | 12.17 - 37.33 | nih.gov |

| Trifluoromethylated flavonoid-based isoxazoles | 12.6 - 27.6 (µM) | mdpi.com |

| Acarbose (Standard Drug) | 10.98 | nih.gov |

Antiglycation Potential

Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids, which leads to the formation of Advanced Glycation End-products (AGEs). nih.gov Under hyperglycemic conditions, this process is accelerated and contributes significantly to the long-term complications of diabetes, such as cardiovascular and neurodegenerative diseases. nih.gov Therefore, compounds that can inhibit the formation of AGEs have therapeutic potential. nih.gov

The antiglycation activity of a compound is typically assessed in vitro by incubating a protein, such as bovine serum albumin (BSA), with a sugar like glucose or fructose, in the presence and absence of the test inhibitor. mdpi.commdpi.com The amount of AGEs formed is then quantified, often using fluorescence spectroscopy. mdpi.com While various heterocyclic compounds, such as 4-thiazolidinones, have been reported to possess antiglycation potential, specific studies evaluating this compound or its direct derivatives for this activity are not currently available in the literature. nih.gov

Insecticidal Activities

The trifluoromethylpyridine skeleton is a crucial component in the discovery and development of modern pesticides. nih.gov A number of commercial insecticides incorporate this structural motif. nih.gov Research has focused on synthesizing novel derivatives to enhance potency and explore structure-activity relationships.

One successful approach involves creating derivatives of trifluoromethyl pyridine that contain a 1,3,4-oxadiazole moiety. nih.govrsc.org A series of such compounds were synthesized and tested for their insecticidal activity against agricultural pests like Mythimna separata (oriental armyworm) and Plutella xylostella (diamondback moth). nih.govrsc.orgresearchgate.net Bioassays indicated that many of these compounds exhibited good insecticidal activity, with some showing 100% mortality at a concentration of 500 mg L⁻¹. nih.govrsc.org The potency of these derivatives was found to be influenced by the substituents on the benzene (B151609) ring, with electron-withdrawing groups generally enhancing activity. nih.govrsc.org Notably, some of the synthesized compounds displayed LC50 values that were comparable to the commercial insecticide avermectin. nih.govrsc.org These results underscore the significant potential of trifluoromethylnicotinic acid hydrazide as a precursor for developing new and effective insecticidal agents.

| Compound ID | LC50 (mg L⁻¹) | Reference |

|---|---|---|

| E18 | 38.5 | nih.govrsc.org |

| E27 | 30.8 | nih.govrsc.org |

| Avermectin (Standard) | 29.6 | nih.govrsc.org |

Efficacy Against Agricultural Pests (e.g., Helicoverpa armigera, Plutella xylostella)

Derivatives of this compound have been investigated for their insecticidal properties against significant agricultural pests, including the cotton bollworm (Helicoverpa armigera) and the diamondback moth (Plutella xylostella). nih.govresearchgate.net Research has focused on synthesizing and evaluating novel compounds that incorporate the trifluoromethylpyridyl structure, revealing a range of efficacy from weak to good. nih.govresearchgate.net

In one study, a series of diacylhydrazine derivatives were synthesized and tested for their bioactivity. researchgate.net The results indicated that some of these compounds exhibited favorable insecticidal effects against both H. armigera and P. xylostella. researchgate.net For instance, at a concentration of 200 mg/L, compounds identified as 10g, 10h, and 10w demonstrated significant larvicidal activity against H. armigera, with mortality rates of 70.8%, 87.5%, and 79.2%, respectively. researchgate.net Several compounds in the same series also showed good larvicidal effects against P. xylostella. researchgate.net

Further studies have designed and synthesized acylhydrazone derivatives, which also displayed strong insecticidal activity against both pests at a concentration of 10 mg/L. mdpi.comresearchgate.net The insect mortalities from these compounds were found to be approximately identical to reference insecticides. mdpi.comresearchgate.net This demonstrates the potential of modifying the this compound scaffold to develop potent agents for pest management. mdpi.comresearchgate.net

| Compound | Target Pest | Concentration (mg/L) | Efficacy | Source |

|---|---|---|---|---|

| Derivative 10h | Helicoverpa armigera | 200 | 87.5% Mortality | researchgate.net |

| Derivative 10w | Helicoverpa armigera | 200 | 79.2% Mortality | researchgate.net |

| Derivative 10g | Helicoverpa armigera | 200 | 70.8% Mortality | researchgate.net |

| Derivative 10h | Plutella xylostella | - | LC₅₀: 23.67 mg/L | researchgate.net |

| Derivative 10g | Plutella xylostella | - | LC₅₀: 27.49 mg/L | researchgate.net |

| Derivative 10w | Plutella xylostella | - | LC₅₀: 28.90 mg/L | researchgate.net |

| Acylhydrazone Derivatives (General) | H. armigera, P. xylostella | 10 | Strong activity, comparable to reference insecticides | mdpi.comresearchgate.net |

Diacylhydrazine Derivatives in Insecticidal Applications

Diacylhydrazines represent an important class of insecticides known for their unique mode of action as nonsteroidal ecdysone (B1671078) agonists. nih.gov By mimicking the molting hormone, they induce a premature and lethal molting process, particularly in lepidopteran pests like caterpillars. nih.govresearchgate.net This class of compounds has garnered significant attention in pesticide research due to their high insecticidal selectivity, relatively simple structure, and low toxicity to vertebrates and other non-target organisms. nih.govresearchgate.netresearchgate.net

The development of the first commercial diacylhydrazine insecticide, tebufenozide, paved the way for several subsequent successful products, including methoxyfenozide (B170004) and halofenozide. nih.gov The core structure, including derivatives of this compound, is a key area of exploration for discovering new insecticidal molecules. nih.govresearchgate.net Structure-activity relationship studies have shown that the introduction of specific substituent groups, such as phenyl or fluoro-phenyl groups, can positively influence insecticidal activity, while the addition of certain heterocyclic rings may have a negative impact. nih.govresearchgate.net The continuous research into these derivatives aims to create new, effective, and environmentally safer options for controlling destructive agricultural pests. nih.govresearchgate.net

Enzyme Inhibition Studies

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Derivatives of hydrazides containing a trifluoromethyl group have been evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for regulating cholinergic transmission in the nervous system. nih.govnih.govnih.govmdpi.com Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease. mdpi.com

Studies on hydrazones derived from the closely related analogue, 4-(trifluoromethyl)benzohydrazide, have shown that these compounds can act as dual inhibitors of both AChE and BChE. nih.govnih.gov The inhibitory potency, measured as IC₅₀ values, varied based on the specific chemical structure of the derivative. For this series of hydrazones, IC₅₀ values ranged from 46.8 to 137.7 µM for AChE and from 19.1 to 881.1 µM for BChE. nih.govnih.gov The majority of these compounds were more potent inhibitors of AChE, though some derivatives showed a balanced inhibition profile or a preference for BChE. nih.govnih.gov

In a separate study, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides also demonstrated moderate dual inhibition of both enzymes, with IC₅₀ values of 27.04–106.75 µM for AChE and 58.01–277.48 µM for BChE. nih.gov Notably, some of these compounds exhibited stronger AChE inhibition than the clinically used drug rivastigmine. nih.gov The length of the alkyl chain was found to be a determining factor in the potency and selectivity of the inhibition. nih.gov

| Compound Class | Enzyme | IC₅₀ Value Range (µM) | Source |

|---|---|---|---|

| Hydrazones of 4-(Trifluoromethyl)benzohydrazide | Acetylcholinesterase (AChE) | 46.8 – 137.7 | nih.govnih.gov |

| Butyrylcholinesterase (BChE) | 19.1 – 881.1 | nih.govnih.gov | |

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Acetylcholinesterase (AChE) | 27.04 – 106.75 | nih.gov |

| Butyrylcholinesterase (BChE) | 58.01 – 277.48 | nih.gov |

Urease Inhibition

Urease is a metalloenzyme that catalyzes the hydrolysis of urea (B33335) and is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, the causative agent of gastric ulcers. nih.govresearchgate.net As such, the inhibition of urease is an important therapeutic target for treating these infections. researchgate.netnih.gov Hydrazone derivatives of the related compound 4-(trifluoromethyl)benzohydrazide have been reported to exhibit urease inhibition. nih.gov While this indicates a potential for this class of compounds to act as urease inhibitors, specific research and quantitative data on the urease inhibitory activity of this compound itself or its direct derivatives are not extensively detailed in the available literature.

Other Enzyme Targets and Their Implications

Beyond cholinesterases and urease, the broader class of hydrazones derived from 4-(trifluoromethyl)benzohydrazide has been shown to inhibit other enzymes, suggesting a wider pharmacological potential. nih.gov These targets include bacterial DNA-gyrase and FabH (β-ketoacyl-acyl carrier protein synthase III). nih.gov Inhibition of these enzymes is a validated mechanism for antibacterial agents, implying that trifluoromethyl-containing hydrazide derivatives could be explored for antimicrobial applications.

Additionally, these compounds have shown inhibitory activity against cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase. nih.gov Other related hydrazone structures have also been investigated as inhibitors of laccase, an enzyme involved in fungal pathogenesis in plants. researchgate.net This suggests a potential application in agriculture as antifungal agents. researchgate.net The diverse enzyme-inhibiting properties of this chemical scaffold highlight its versatility and potential for development in various therapeutic and agricultural fields. nih.gov

Structure Activity Relationship Sar and Computational Studies

Ligand-Based SAR Analysis of 4-(Trifluoromethyl)nicotinohydrazide Derivatives

Ligand-based SAR analysis focuses on how modifications to the chemical structure of this compound and its analogs affect their biological activity.

The biological profile of this compound derivatives can be modulated by introducing various substituents. The core structure consists of the trifluoromethyl-substituted pyridine (B92270) ring and the nicotinohydrazide moiety. Modifications can be made to the pyridine ring or by reacting the terminal hydrazide group to form hydrazones or other heterocyclic systems. smolecule.commdpi.com

The electronic properties of substituents play a crucial role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the pyridine ring can alter the molecule's interaction with biological targets. For instance, in related nicotinic acid derivatives, the presence and position of substituents have been shown to be critical for their antifungal activity. mdpi.com Similarly, for chalcone derivatives, the electronic and steric properties of substituents are key in determining the binding affinity to their cellular targets. nih.gov The hydrazide moiety itself is a key functional group that can participate in crucial binding interactions. smolecule.com

| General Structure | Modification | Potential Impact on Biological Activity |

|---|---|---|

| Addition of Electron-Donating Groups (e.g., -OCH₃, -NH₂) to the pyridine ring | Can increase electron density, potentially altering hydrogen bonding capabilities and target affinity. |

| Addition of Electron-Withdrawing Groups (e.g., -NO₂, -Cl) to the pyridine ring | Can decrease electron density, influencing electrostatic interactions with the target protein. | |

| Conversion of hydrazide (-CONHNH₂) to hydrazone (-CONH-N=CHR) | Introduces a new substituent (R), allowing for exploration of different steric and electronic properties to optimize target binding. smolecule.com |

| Cyclization into other heterocycles (e.g., oxadiazoles, pyrazoles) | Changes the overall shape, rigidity, and physicochemical properties of the molecule, leading to potentially different pharmacological profiles. mdpi.com |

The trifluoromethyl (-CF₃) group is a powerful modulator of molecular properties in drug design. nih.gov Its incorporation into the nicotinohydrazide scaffold is expected to have a profound impact on its activity.

Enhanced Lipophilicity : The -CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross biological membranes. mdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation, which can increase the half-life of a drug. mdpi.com

Binding Interactions : Due to the high electronegativity of fluorine atoms, the -CF₃ group is a strong electron-withdrawing substituent. This property can enhance target binding affinity through improved hydrogen bonding and electrostatic interactions. mdpi.comresearchgate.net It can also form multipolar bindings with carbonyl groups in a target protein. nih.gov

Steric Effects : The -CF₃ group is bulkier than a methyl group, which can influence the molecule's conformation and provide greater selectivity for a specific binding pocket. mdpi.comnih.gov

Statistical analysis of compound pairs where a methyl (-CH₃) group is replaced by a -CF₃ group shows that while it does not improve bioactivity on average, a significant percentage (9.19%) of such substitutions can increase biological activity by at least tenfold. nih.govresearchgate.net The energy gains from this substitution are often driven by electrostatic energy or solvation free energy. nih.govresearchgate.net The position of the -CF₃ group on the pyridine ring is critical, as it influences the electronic distribution across the heterocyclic system and thereby its interaction with specific amino acid residues in a target protein.

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with over 85% of all biologically active compounds containing a heterocyclic ring. nih.gov In this compound, two key components define its heterocyclic nature: the pyridine ring and the hydrazide group.

Pyridine Ring : As a fundamental nitrogen-containing heterocycle, the pyridine ring is a common scaffold in medicinal chemistry. researchgate.net It can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, which are essential for binding to biological targets. nih.gov

Hydrazide Group : The hydrazide functional group (-CONHNH₂) is a versatile linker and a pharmacophore in its own right. It is often found in compounds with antimicrobial and antitumor properties. smolecule.com This moiety can act as both a hydrogen bond donor and acceptor. Furthermore, it serves as a synthetic handle for creating a diverse library of derivatives, such as hydrazones or by cyclocondensation into new heterocyclic systems like 1,3,4-oxadiazolines, which can lead to altered or enhanced biological activities. smolecule.commdpi.com

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target. These studies provide crucial insights into the binding mechanism and affinity of compounds like this compound.

While specific docking studies on this compound are not widely published, studies on structurally related nicotinohydrazide and nicotinamide (B372718) derivatives reveal common interaction patterns. These compounds have been docked against various enzymes, including penicillin-binding proteins (PBPs) and cytochrome P450 14-alpha-sterol demethylase (CYP51), which are targets for antibacterial and antifungal agents, respectively. mdpi.comnih.gov

Key interactions identified in these studies often involve:

Hydrogen Bonding : The hydrazide moiety is a prime site for hydrogen bonding. Docking studies of nicotinoylglycine hydrazide derivatives showed hydrogen bonds with amino acid residues such as Serine (Ser), Glutamic acid (Glu), and Glutamine (Gln). mdpi.com In other nicotinic acid derivatives, hydrogen bonds with Lysine (Lys), Threonine (Thr), Arginine (Arg), and Asparagine (Asn) were observed. mdpi.com

Pi-Pi Stacking/Hydrophobic Interactions : The pyridine ring can participate in pi-pi stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Histidine (His). The trifluoromethyl group, being lipophilic, can engage in favorable hydrophobic interactions within the binding pocket. mdpi.comnih.gov

For example, docking of a trifluoromethyl-substituted derivative into a DNA helix showed stabilization through hydrogen bonding to guanine residues. nsf.gov

Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and its target, typically expressed in kcal/mol. A lower binding energy value indicates a more stable and favorable interaction. malariaworld.orgdoi.org

Studies on nicotinamide and dipeptide hydrazide derivatives have reported a range of binding affinities and docking scores. For example, nicotinoylglycine derivatives showed binding affinities ranging from -4.781 to -7.152 kcal/mol against PBP3. mdpi.com In another study, dipeptide derivatives exhibited MolDock scores between -117 and -171 against enoyl reductase from E. coli. nih.gov A study on isoxazole-based molecules containing a trifluoromethyl group reported binding energies of -7.87 kcal/mol against the VEGFR kinase domain. pensoft.net

These computational predictions help prioritize compounds for synthesis and biological testing. The binding mode reveals the specific orientation of the ligand in the active site, highlighting which parts of the molecule are critical for interaction and guiding further SAR studies.

| Compound Class | Protein Target | Predicted Binding Affinity / Score | Key Interacting Residues (Examples) | Reference |

|---|---|---|---|---|

| Nicotinoylglycine Derivatives | Penicillin-Binding Protein 3 (PBP3) | -4.781 to -7.152 kcal/mol | Ser448, Glu623, Gln524 | mdpi.com |

| Dipeptide Hydrazide Derivatives | Enoyl Reductase (E. coli) | -117 to -171 (MolDock Score) | Not specified | nih.gov |

| Nicotinic Acid Acylhydrazones | E. coli Nitroreductase | -9.1 kcal/mol (Binding Energy) | LYS74, LYS14, GLU165, THR41 | mdpi.com |

| Trifluoromethyl-substituted Isoxazoles | VEGFR Kinase | -7.87 kcal/mol (Binding Energy) | Glu183, Cys917 | pensoft.net |

| Trifluoromethyl-substituted Hydrazone | DNA | -7.9 kcal/mol (Docking Affinity) | Guanine (G4, G22) | nsf.gov |

Elucidation of Specific Receptor-Ligand Interactions

Molecular docking studies are instrumental in elucidating the binding modes of this compound with various biological targets. These simulations predict the conformation of the ligand within the active site of a receptor and characterize the intermolecular interactions that stabilize the complex.

Research on analogous nicotinohydrazide derivatives has shown that this chemical scaffold is capable of forming a network of specific interactions with receptor active sites. For instance, docking studies of similar nicotinamide-based compounds against microbial enzymes like enoyl-acyl carrier protein reductase (InhA) and cytochrome P450 14-α-sterol demethylase (CYP51) have highlighted key binding features. nih.gov The hydrazide moiety is a potent hydrogen bond donor and acceptor, frequently engaging with polar amino acid residues such as serine, glutamic acid, and glutamine. mdpi.com

In a typical interaction profile, the pyridine ring nitrogen can act as a hydrogen bond acceptor, while the amide and terminal amine protons of the hydrazide group serve as hydrogen bond donors. mdpi.com The trifluoromethyl group, being highly lipophilic and electron-withdrawing, often participates in hydrophobic or halogen-bond interactions, anchoring the ligand in non-polar pockets of the active site. The specific interactions depend heavily on the topology and amino acid composition of the target receptor. For example, in one study of a related nicotinoylglycine hydrazide derivative, hydrogen bonds were observed with Ser448, Glu623, and Gln524 residues, with binding affinities in the range of -5.3 kcal/mol. mdpi.com

| Functional Group | Interaction Type | Potential Interacting Residues | Typical Binding Energy Contribution (kcal/mol) |

|---|---|---|---|

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln | -1.5 to -3.0 |

| Amide N-H | Hydrogen Bond Donor | Asp, Glu, Carbonyl Backbone | -2.0 to -4.0 |

| Terminal NH2 | Hydrogen Bond Donor | Asp, Glu, Ser | -2.5 to -5.0 |

| Trifluoromethyl (CF3) | Hydrophobic/Halogen Bond | Leu, Val, Ile, Phe | -1.0 to -2.5 |

In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico ADMET profiling is a crucial step in early-stage drug discovery to predict the pharmacokinetic and toxicological properties of a compound, thereby reducing the likelihood of late-stage failures. nih.gov

Prediction of Pharmacokinetic Parameters

Computational models predict the ADME properties of this compound based on its physicochemical characteristics. Web-based tools like SwissADME and PreADMET are commonly used for these predictions. biorxiv.org Key predicted parameters for a molecule with the structure of this compound would likely include high gastrointestinal (GI) absorption due to its relatively small size and moderate lipophilicity. However, its potential to be a substrate for efflux pumps like P-glycoprotein (P-gp) could modulate its net absorption and distribution. sciensage.info Metabolism is often predicted by identifying potential sites of reaction for cytochrome P450 (CYP) enzymes. The pyridine ring and hydrazide moiety could be susceptible to oxidation or hydrolysis. nih.gov

Assessment of Drug-likeness and Bioavailability

Drug-likeness is a qualitative concept used to evaluate whether a compound contains functional groups and physical properties consistent with known drugs. nih.govscispace.com The assessment is often guided by established rules such as Lipinski's Rule of Five and Veber's Rule. This compound is predicted to be compliant with these rules.

The "Bioavailability Radar" provided by tools like SwissADME offers a visual representation of drug-likeness, plotting parameters such as lipophilicity, size, polarity, solubility, flexibility, and saturation. nih.govresearchgate.net For this compound, these parameters are expected to fall within the optimal pink area of the radar, indicating a high probability of good oral bioavailability.

| Property | Predicted Value Range | Guideline/Rule | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | ~219.15 | Lipinski: <500 | Yes |

| LogP (Lipophilicity) | 1.5 - 2.5 | Lipinski: <5 | Yes |

| Hydrogen Bond Donors | 2 | Lipinski: <5 | Yes |

| Hydrogen Bond Acceptors | 4 | Lipinski: <10 | Yes |

| Rotatable Bonds | 2 | Veber: ≤10 | Yes |

| Topological Polar Surface Area (TPSA) | ~78 Ų | Veber: ≤140 Ų | Yes |

Toxicity Prediction and Biocompatibility Assessments

Computational toxicology methods predict potential adverse effects of chemical structures. nih.govresearchgate.netmdpi.com For this compound, toxicity prediction models like TOPKAT or DEREK might be employed to flag potential liabilities. researchgate.net A key concern for hydrazide-containing compounds is the potential for metabolic activation into reactive species, which could lead to hepatotoxicity. The presence of the trifluoromethyl group generally increases metabolic stability but can also influence toxicity profiles. In silico models would assess endpoints such as mutagenicity (Ames test), carcinogenicity, skin sensitization, and cardiotoxicity (hERG inhibition). While specific predictions require dedicated software, compounds of this class are generally screened for such liabilities early in development. nih.gov

Quantum Chemical Calculations and Spectroscopic Correlations in SAR

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic structure of this compound, which is essential for understanding its reactivity and spectroscopic properties. nih.govsuperfri.org

Calculations performed at levels like B3LYP/6-311++G(d,p) can be used to optimize the molecular geometry and predict vibrational frequencies, which can then be correlated with experimental FT-IR and Raman spectra. ijcrt.orgchemrxiv.org For instance, the characteristic vibrational modes for the C=O, N-H, and C-F bonds can be assigned and compared with theoretical predictions to confirm the molecular structure. nih.gov

The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. For a related compound, (Z)-1-[4-(Trifluoromethyl)benzylidene]thiosemicarbazide, the HOMO-LUMO energy gap was calculated to be around 4.7 eV, indicating high stability. researchgate.net Similar stability is expected for this compound.

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. In this compound, the electronegative oxygen and nitrogen atoms would appear as regions of negative potential (nucleophilic sites), while the hydrogen atoms of the hydrazide group would be regions of positive potential (electrophilic sites). nih.gov

| Parameter | Typical Predicted Value/Observation | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~4.5 - 5.0 eV | Chemical stability and reactivity |

| Dipole Moment | ~3.0 - 4.5 Debye | Molecular polarity and solubility |

| MEP Negative Region | Located on C=O oxygen and pyridine N | Site for electrophilic attack/H-bonding |

| MEP Positive Region | Located on N-H protons | Site for nucleophilic attack/H-bonding |

Future Directions and Therapeutic Implications

Optimization of Lead Compounds from the 4-(Trifluoromethyl)nicotinohydrazide Scaffold

The process of optimizing lead compounds derived from the this compound scaffold is a critical step in the drug discovery pipeline. This involves systematic modifications of the molecule to improve its efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how different chemical modifications influence biological activity. mdpi.com

For instance, research on related trifluoromethyl-containing compounds has shown that the position and nature of substituents on the aromatic rings can significantly impact their therapeutic potential. A "fluorine scan," a process of systematically introducing fluorine atoms at different positions, is a standard procedure in the development of drug candidates to enhance their biological activity. mdpi.com In the context of this compound, SAR studies could involve:

Modification of the Hydrazide Moiety: Altering the hydrazide group to form various derivatives such as hydrazones, oxadiazoles, or pyrazoles can lead to compounds with enhanced biological activities. researchgate.netmdpi.com

Substitution on the Pyridine (B92270) Ring: Introducing different functional groups onto the pyridine ring can modulate the electronic and steric properties of the molecule, potentially improving its interaction with biological targets.

Bioisosteric Replacement: Replacing the trifluoromethyl group with other bioisosteres, such as a pentafluorosulfanyl group, could lead to surprising SAR results, with both steric and electronic features contributing to inhibitory activities. nih.gov

| Modification Site | Example Modification | Potential Impact on Activity |

|---|---|---|

| Hydrazide Moiety | Conversion to 1,3,4-oxadiazole (B1194373) | Enhanced anticancer activity researchgate.net |

| Pyridine Ring | Introduction of a halogen | Increased lipophilicity and cell permeability |

| Trifluoromethyl Group | Replacement with Pentafluorosulfanyl (SF5) | Altered electronic properties and binding interactions nih.gov |

Development of Novel Therapeutic Agents

The this compound scaffold has shown significant promise in the development of novel therapeutic agents, particularly in the realm of oncology. Nicotinic acid and its derivatives have gained immense importance in the development of anticancer drugs due to their wide variety of biological properties. nih.gov

Recent studies have focused on synthesizing and evaluating the anticancer potential of novel nicotinohydrazide and related derivatives. For example, a series of novel nicotinohydrazide and (1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine derivatives have been prepared and screened for their cytotoxicity against various human cancer cell lines. researchgate.net Furthermore, transition metal complexes with nicotinohydrazone ligands have been synthesized and investigated for their cytotoxicity against human lung, gastric, and esophageal cancer cell lines, with some complexes showing promising results. nih.gov The development of these agents often involves targeting specific pathways involved in cancer progression. For instance, some nicotinamide (B372718) derivatives have been designed as inhibitors of VEGFR-2, a key mediator of angiogenesis in tumors. mdpi.com

| Derivative Class | Therapeutic Target | Potential Application |

|---|---|---|

| 1,3,4-Oxadiazole derivatives | Various cancer cell lines | Anticancer therapy researchgate.net |

| Transition metal complexes | Lung, gastric, esophageal cancer cells | Anticancer therapy nih.gov |

| Nicotinamide derivatives | VEGFR-2 | Anti-angiogenic therapy mdpi.com |

Combination Therapies Involving Nicotinohydrazide Derivatives

Combination therapy, the use of two or more therapeutic agents, is a cornerstone of modern cancer treatment. This approach can enhance efficacy, overcome drug resistance, and reduce toxic side effects. chemistryviews.org While specific studies on combination therapies involving this compound are still emerging, the potential for synergistic effects with existing anticancer drugs is a promising area of investigation.

The rationale for combining nicotinohydrazide derivatives with other anticancer agents lies in the possibility of targeting different signaling pathways involved in tumor growth and survival. For instance, a nicotinohydrazide derivative that induces apoptosis could be combined with a drug that inhibits cell proliferation or angiogenesis, leading to a more potent antitumor effect. nih.govnih.gov Natural products, for example, have been shown to have synergistic anticancer activities when combined with conventional chemotherapeutic agents. researchgate.netfrontiersin.org Future research could explore combinations of this compound derivatives with:

Standard Chemotherapeutic Agents: Drugs like cisplatin, docetaxel, or doxorubicin (B1662922) could be tested for synergistic effects.

Targeted Therapies: Combining with inhibitors of specific molecular targets, such as tyrosine kinase inhibitors, could enhance therapeutic outcomes.

Immunotherapies: Investigating the potential of these derivatives to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.

Exploration of New Biological Targets

A crucial aspect of future research will be the identification and validation of new biological targets for this compound and its derivatives. The introduction of a trifluoromethyl group can significantly alter the metabolic stability, lipophilicity, and bioavailability of a parent heterocycle, potentially enabling it to interact with a wider range of biological targets.

Recent studies on related nicotinohydrazide derivatives have identified novel targets. For example, certain 1,3,5-triazine-nicotinohydrazide derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription, and have shown significant anti-osteosarcoma activity. nih.gov The inhibition of CDK9 leads to the repression of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells. nih.gov

The exploration of new targets could be facilitated by:

Targeted Drug Discovery: Designing derivatives to inhibit specific enzymes or receptors known to be involved in disease pathogenesis. frontiersin.orgdrugtargetreview.com

Phenotypic Screening: Screening libraries of derivatives against various cell lines to identify compounds with desired biological effects, followed by target deconvolution to identify the molecular target.

Computational Approaches: Utilizing molecular docking and other in-silico methods to predict potential binding partners for these compounds.

Advancements in Synthetic Methodologies for Enhanced Drug Discovery Efforts

The efficient and versatile synthesis of functionalized nicotinohydrazide scaffolds is paramount for accelerating drug discovery efforts. nih.gov Recent advancements in synthetic organic chemistry offer new tools and strategies for the preparation of diverse libraries of this compound derivatives.

Modern synthetic methods focus on improving reaction efficiency, reducing the number of synthetic steps, and enabling the introduction of a wide range of functional groups. Some of the promising approaches include:

One-Pot, Multi-Component Reactions: These reactions allow for the synthesis of complex molecules from simple starting materials in a single step, which is both time and resource-efficient. mdpi.com

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to higher yields and purity, and is readily scalable.

Catalytic Methods: The development of novel catalysts can enable previously challenging chemical transformations and facilitate the synthesis of novel derivatives.

Functionalized Scaffolds: The use of pre-functionalized scaffolds allows for the rapid diversification of the lead molecule through late-stage modifications. mdpi.comnih.gov